3-AQC

Beschreibung

Eigenschaften

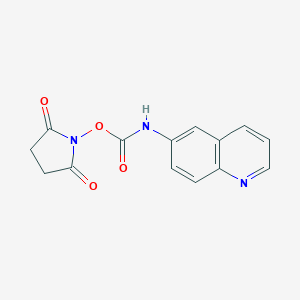

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZYZMEBMKKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148757-94-2 | |

| Record name | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148757-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoquinuclidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703) is a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development.[1][2][3][4] Its rigid structure and the presence of a primary amine group make it an important pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and relevant biological signaling pathways associated with 3-aminoquinuclidine, tailored for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties of 3-Aminoquinuclidine and its Dihydrochloride (B599025) Salt

The properties of 3-aminoquinuclidine and its more commonly used dihydrochloride salt are summarized in the tables below. The dihydrochloride salt exhibits enhanced solubility and stability, making it ideal for pharmaceutical formulations.[1]

Table 1: Physicochemical Properties

| Property | 3-Aminoquinuclidine | 3-Aminoquinuclidine Dihydrochloride |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₆Cl₂N₂[5] |

| Molar Mass | 126.20 g/mol [6] | 199.12 g/mol [5][7] |

| Appearance | - | White to off-white solid[1] |

| Melting Point | - | 321-323 °C (dec.)[5][7][8] |

| Solubility | - | Soluble in water and methanol[6][9] |

| pKa | Not available | Not available |

Table 2: Spectroscopic Data

| Technique | Data for 3-Aminoquinuclidine Dihydrochloride |

| ¹H NMR (D₂O) | Chemical shifts (ppm) are observed at approximately 4.00, 3.87, 3.45, 3.41, 3.35, 2.50, 2.15, and 2.09.[10] |

| ¹³C NMR (D₂O) | Signals are present in the spectrum, with specific shifts available in spectral databases.[11] |

| FTIR | Characteristic peaks for N-H and C-H stretching and bending are observed.[12] |

| Mass Spectrometry | The molecular ion peak [M]+ for the free base is expected at m/z 126. Fragmentation may involve the loss of the amino group or cleavage of the bicyclic ring system. |

Synthesis of 3-Aminoquinuclidine

Several synthetic routes to 3-aminoquinuclidine have been developed, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. The most common precursor is 3-quinuclidinone.

Reductive Amination of 3-Quinuclidinone

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[13] For 3-aminoquinuclidine, this involves the reaction of 3-quinuclidinone with an amine source, followed by reduction of the resulting imine or enamine. A common approach for chiral synthesis involves the use of a chiral amine, followed by reduction and subsequent removal of the chiral auxiliary.

Experimental Protocol: Synthesis of (R)- and (S)-3-Aminoquinuclidine [12]

-

Imine Formation: A solution of 3-quinuclidinone and a chiral amine (e.g., (S)- or (R)-1-phenethylamine) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water to form the corresponding imine.

-

Reduction: The resulting imine is then reduced, for example, using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

-

Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Isolation: The final product, 3-aminoquinuclidine, is isolated as the free base or converted to its dihydrochloride salt for improved stability and handling.

Hofmann Rearrangement of Quinuclidine-3-carboxamide

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[13][14][15][16] This method can be applied to the synthesis of 3-aminoquinuclidine starting from quinuclidine-3-carboxamide.

General Experimental Protocol:

-

Formation of N-bromoamide: Quinuclidine-3-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide (B78521) at low temperature to form the N-bromoamide intermediate.

-

Rearrangement: The reaction mixture is heated to induce the rearrangement of the N-bromoamide to an isocyanate intermediate.

-

Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield 3-aminoquinuclidine and carbon dioxide.

-

Extraction and Isolation: The product is extracted from the aqueous solution using an organic solvent and can be purified by distillation or crystallization of its salt.

Curtius Rearrangement of Quinuclidine-3-carboxylic Acid

The Curtius rearrangement provides another route to 3-aminoquinuclidine from quinuclidine-3-carboxylic acid via an acyl azide (B81097) intermediate.[17][18][19][20]

General Experimental Protocol:

-

Acyl Azide Formation: Quinuclidine-3-carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride. This is then reacted with an azide source, like sodium azide, to form quinuclidine-3-carbonyl azide.

-

Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene (B28343) or benzene), leading to the loss of nitrogen gas and rearrangement to the corresponding isocyanate.

-

Hydrolysis: The isocyanate is subsequently hydrolyzed with acid or base to afford 3-aminoquinuclidine.

-

Isolation: The product is isolated from the reaction mixture by extraction and purification.

Schmidt Reaction of 3-Quinuclidinone

The Schmidt reaction allows for the direct conversion of a ketone to an amide or, in the case of cyclic ketones, a lactam, using hydrazoic acid in the presence of a strong acid.[21][22] While less common for this specific transformation, it presents a potential one-step approach from 3-quinuclidinone.

General Experimental Protocol:

-

Reaction Setup: 3-Quinuclidinone is dissolved in a strong acid, such as concentrated sulfuric acid.

-

Addition of Azide: A source of hydrazoic acid, typically sodium azide, is added portion-wise to the cooled reaction mixture.

-

Reaction and Work-up: The reaction is stirred until completion, after which it is carefully quenched with water and basified.

-

Extraction and Purification: The resulting lactam intermediate is extracted and can be further hydrolyzed to yield 3-aminoquinuclidine.

Logical and Experimental Workflows

The following diagrams illustrate the general synthetic strategies for obtaining 3-aminoquinuclidine.

Caption: Synthetic pathways to 3-aminoquinuclidine.

Signaling Pathways Involving 3-Aminoquinuclidine Derivatives

Derivatives of 3-aminoquinuclidine are known to interact with important neurological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and 5-HT₃ receptors.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Certain 3-aminoquinuclidine derivatives act as agonists at the α7 nAChR, a ligand-gated ion channel that plays a role in cognitive function.[21] Activation of this receptor leads to a cascade of downstream signaling events.

Caption: α7 nAChR agonist signaling pathway.

5-HT₃ Receptor Antagonism

Many potent and selective 5-HT₃ receptor antagonists, used as antiemetics, incorporate the 3-aminoquinuclidine scaffold.[12] These compounds act by competitively blocking the action of serotonin (B10506) at the 5-HT₃ receptor, which is a ligand-gated ion channel involved in the vomiting reflex.[19]

Caption: Mechanism of 5-HT₃ receptor antagonism.

Conclusion

3-Aminoquinuclidine is a valuable building block in modern drug discovery, offering a rigid scaffold that can be functionalized to interact with a variety of biological targets. A thorough understanding of its synthesis and physicochemical properties is essential for its effective utilization in the development of novel therapeutics. The synthetic routes outlined in this guide, along with the characterization data and an appreciation of its role in key signaling pathways, provide a solid foundation for researchers and drug development professionals working with this important molecule.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminoquinuclidine dihydrochloride CAS#: 6530-09-2 [m.chemicalbook.com]

- 7. Hofman rearrangement | PPTX [slideshare.net]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 10. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. 3-Aminoquinuclidine 98 6530-09-2 [sigmaaldrich.com]

- 18. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 22. Schmidt Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used pre-column derivatization reagent for the analysis of primary and secondary amines, particularly amino acids. This document details its chemical structure, reaction mechanism, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Structure and Derivatization Chemistry

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive compound designed for the fluorescent labeling of amino acids.[1][2] Its structure consists of a 6-aminoquinoline (B144246) fluorophore linked to an N-hydroxysuccinimidyl (NHS) carbamate activating group. The NHS ester makes the carbamate highly susceptible to nucleophilic attack by the amino groups of analytes.

The derivatization reaction is a rapid, one-step process where the primary or secondary amine of an amino acid attacks the activated carbamate of AQC.[3] This results in the formation of a stable, highly fluorescent urea (B33335) derivative and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] Excess AQC reagent is hydrolyzed to 6-aminoquinoline (AMQ), which itself can slowly react with remaining AQC to form a di-substituted urea. These byproducts typically do not interfere with the chromatographic analysis of the derivatized amino acids.

Chemical Structure of AQC:

-

Molecular Formula: C₁₄H₁₁N₃O₄

-

Molecular Weight: 285.25 g/mol

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate

-

CAS Number: 148757-94-2

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of AQC for amino acid analysis.

Table 1: Physicochemical and Spectroscopic Properties of AQC and its Derivatives

| Parameter | Value | Reference(s) |

| AQC Molecular Weight | 285.25 g/mol | [4] |

| Excitation Wavelength (λex) | 250 nm | [5] |

| Emission Wavelength (λem) | 395 nm | [5] |

| Stability of Derivatives | Stable for several days at room temperature | [2] |

Table 2: Performance Characteristics of AQC-Based Amino Acid Analysis

| Parameter | Typical Value Range | Reference(s) |

| Linearity Range | pmol to nmol | [6] |

| Limit of Detection (LOD) | low fmol to pmol range | [6][7] |

| Reproducibility (RSD%) | < 2% for retention time, < 5% for peak area | [8] |

| Recovery | > 90% for most amino acids | [9] |

Experimental Protocols

Standard Protocol for AQC Derivatization of Amino Acid Hydrolysates

This protocol is a generalized procedure based on commonly used methods, such as the Waters AccQ•Tag™ chemistry.

Materials:

-

Amino acid hydrolysate sample

-

0.2 M Borate Buffer (pH 8.8)

-

AQC Derivatizing Reagent Solution (e.g., 3 mg/mL in acetonitrile)

-

Heating block or water bath at 55 °C

Procedure:

-

Sample Preparation: If necessary, neutralize the acidic hydrolysate to a pH between 8.2 and 10.0.

-

Aliquot Sample: In a microcentrifuge tube, add 10 µL of the amino acid sample or standard.

-

Add Buffer: Add 70 µL of 0.2 M Borate Buffer to the sample and vortex briefly to mix.

-

Add AQC Reagent: Add 20 µL of the AQC Derivatizing Reagent Solution to the mixture.

-

Immediate Mixing: Vortex the mixture immediately and thoroughly for at least 30 seconds.

-

Incubation: Heat the mixture at 55 °C for 10 minutes. This step ensures the complete derivatization of all amino acids, including the less reactive ones.[3]

-

Cooling: Allow the sample to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system.

UHPLC Method for Separation of AQC-Derivatized Amino Acids

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system with a fluorescence detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetate-phosphate buffer |

| Mobile Phase B | Acetonitrile/Water mixture |

| Gradient | A multi-step gradient from ~5% to 60% Mobile Phase B over 10-15 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 45 - 55 °C |

| Injection Volume | 1 - 5 µL |

| Fluorescence Detection | λex = 250 nm, λem = 395 nm |

Visualizations

AQC Derivatization Reaction

Caption: AQC reacts with an amino acid to form a stable, fluorescent derivative and NHS.

Experimental Workflow for Amino Acid Analysis using AQC

Caption: Workflow for AQC-based amino acid analysis from protein sample to data analysis.

Role of AQC in a Proteomics Workflow

Caption: Integration of AQC amino acid analysis for quality control in a proteomics workflow.

References

- 1. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes [agris.fao.org]

- 7. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid analysis using precolumn derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino Acid Analysis using 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for the quantitative analysis of amino acids. AQC is a highly reactive reagent used for pre-column derivatization, enabling sensitive and reliable analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or ultraviolet (UV) detection.

Core Principles of the AQC Method

The AQC method for amino acid analysis is a pre-column derivatization technique that has become a popular alternative to traditional post-column methods.[1] The key to this method is the AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which efficiently tags amino acids, rendering them detectable by fluorescence or UV.

Chemical Reaction:

AQC reacts with both primary and secondary amino acids in a single, rapid step to form stable, fluorescent urea (B33335) derivatives.[2][3] The reaction proceeds quickly, typically in seconds, and is tolerant of common buffer salts and detergents.[3][4] The excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide (NHS), and CO2.[5] AMQ can further react with excess AQC to form a stable bis-aminoquinoline urea. These byproducts do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[2][5]

The derivatized amino acids are then separated using reversed-phase HPLC and quantified using external standards. The resulting derivatives are highly stable, allowing for batch processing and re-analysis if necessary.[2] This stability is a significant advantage over other derivatization reagents like o-phthalaldehyde (B127526) (OPA).

Detection:

The AQC-derivatized amino acids can be detected with high sensitivity using a fluorescence detector, with an excitation wavelength of approximately 250 nm and an emission wavelength of around 395 nm.[3][6] UV detection at 245 nm or 254 nm is also a viable option.[7][6]

Quantitative Performance Data

The AQC method demonstrates excellent performance characteristics for the quantitative analysis of amino acids. The following tables summarize key performance data compiled from various sources.

| Parameter | Performance Characteristics | Source(s) |

| Linearity (Correlation Coefficient, r²) | >0.99 for most amino acids | [3][8][9] |

| Limit of Detection (LOD) | 40 fmol (for Phenylalanine) to 800 fmol (for Cystine) with fluorescence detection | [3] |

| Limit of Quantification (LOQ) | Typically in the low picomole to femtomole range | [8][10] |

| Precision (Repeatability, RSD%) | 0.19% to 7.47% for peak areas | [4] |

| Derivative Stability | Stable for days at room temperature, and for at least a week when stored properly | [2][4][7] |

| Analysis Time | 10.5 to 65 minutes, depending on the chromatographic method (UHPLC vs. HPLC) | [4][11] |

Experimental Protocols

This section provides a detailed methodology for the derivatization and analysis of amino acids using AQC, based on the widely used Waters AccQ•Tag™ chemistry.[12]

Reagent Preparation

-

AQC Derivatizing Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in acetonitrile (B52724) (e.g., 2 mg/mL).[7] This solution should be prepared fresh.

-

Borate (B1201080) Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.[6]

Sample Derivatization Protocol

-

Sample Preparation: Mix 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer in a microcentrifuge tube.[12]

-

Derivatization: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[12]

-

Mixing: Immediately vortex the mixture thoroughly.

-

Incubation: Heat the mixture at 55°C for 10 minutes to ensure complete derivatization.[12]

-

Injection: After cooling to room temperature, the derivatized sample is ready for HPLC analysis.

HPLC Conditions for Analysis

The following are typical HPLC conditions for the separation of AQC-derivatized amino acids. Optimization may be required depending on the specific instrument and column used.

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C18 column (e.g., Waters AccQ•Tag column) | [7] |

| Eluent A | 50 mM Sodium Acetate, pH 5.75 | [7] |

| Eluent B | 50 mM Sodium Acetate, pH 6 / Acetonitrile (30:70 v/v) | [7] |

| Flow Rate | 0.8 mL/min | [7] |

| Column Temperature | 45 °C | [7] |

| Injection Volume | 1 - 10 µL | [7] |

| Detection | Fluorescence: Ex: 250 nm, Em: 395 nmUV: 245 nm | [3][7] |

Gradient Elution Example:

| Time (min) | % Eluent A | % Eluent B |

| 0.00 | 100 | 0 |

| 0.50 | 98 | 2 |

| 15.00 | 90 | 10 |

| 25.00 | 70 | 30 |

| 30.00 | 50 | 50 |

| 32.00 | 0 | 100 |

| 35.00 | 100 | 0 |

Visualizations

AQC Derivatization of Amino Acids

References

- 1. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]

- 2. waters.com [waters.com]

- 3. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a rapid, comprehensive and clinically relevant amino acid profile by underivatised liquid chromatography … [ouci.dntb.gov.ua]

- 10. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of 3-Aminoquinuclidine

An In-depth Technical Guide to 3-Aminoquinuclidine (B1202703): Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminoquinuclidine, a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and application in research and drug development settings.

Core Physical and Chemical Properties

3-Aminoquinuclidine, also known as 1-azabicyclo[2.2.2]octan-3-amine, is a bicyclic tertiary amine valued for its rigid structure which is often utilized in the synthesis of bioactive molecules.[1][3] It is frequently used in its dihydrochloride (B599025) salt form to improve solubility and stability.[1]

Physical Properties

The physical characteristics of 3-Aminoquinuclidine and its common dihydrochloride salt are summarized below. These properties are crucial for handling, formulation, and experimental design.

| Property | Value | Form | Source |

| Appearance | White to off-white solid/powder | Dihydrochloride | [1][4][5] |

| Melting Point | 321-323 °C (decomposes) | Dihydrochloride | [4][6][7][8] |

| >280 °C | Dihydrochloride | [5] | |

| >300 °C | (R)-(+)-enantiomer Dihydrochloride | [9] | |

| Boiling Point | 165.9 °C at 760 mmHg | Free Base (Predicted) | [4][5] |

| Solubility | Soluble in water and methanol (B129727) | Dihydrochloride | [4][8] |

| DMSO: 50 mg/mL | (S)-enantiomer Dihydrochloride | [10] | |

| Optical Rotation | [α]20/D −24° (c = 1 in H₂O) | (S)-(-)-enantiomer Dihydrochloride | [11] |

| [α]D25 = -23.5 to -26.5° (c=1 in water) | (S)-(-)-enantiomer Dihydrochloride | [1] | |

| +22° to +26° (20°C, 589nm) (C=1, Water) | (R)-(+)-enantiomer Dihydrochloride | [9] |

Chemical and Spectroscopic Properties

The chemical identifiers and spectroscopic data provide foundational information for characterization and quality control.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂ (Free Base) | [3] |

| C₇H₁₆Cl₂N₂ or C₇H₁₄N₂·2HCl (Dihydrochloride) | [1][4][8] | |

| Molecular Weight | 126.20 g/mol (Free Base) | [3] |

| 199.12 g/mol (Dihydrochloride) | [1][4][8] | |

| CAS Number | 6238-14-8 (Free Base) | [3] |

| 6530-09-2 (Dihydrochloride) | [3][4][6] | |

| 119904-90-4 ((S)-(-)-enantiomer Dihydrochloride) | [1] | |

| 123536-14-1 ((R)-(+)-enantiomer Dihydrochloride) | [9] | |

| ¹H NMR | See detailed spectrum data | [12] |

| ¹³C NMR | See detailed spectrum data | [13] |

| Infrared Spectrum | Authentic | [8][14] |

| Mass Spectrometry | Top Peak (m/z): 56 | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of experiments and validation of results. The following sections describe standard protocols for the synthesis and analysis of 3-Aminoquinuclidine.

Synthesis of (R)- and (S)-3-Aminoquinuclidine

A common method for the asymmetric synthesis of 3-Aminoquinuclidine enantiomers involves the reductive amination of 3-quinuclidinone.[15]

Objective: To synthesize enantiomerically specific (R)- or (S)-3-Aminoquinuclidine.

Materials:

-

3-Quinuclidinone

-

(S)- or (R)-1-Phenethylamine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Imine Formation: Dissolve 3-quinuclidinone in toluene. Add an equimolar amount of chiral (S)- or (R)-1-phenethylamine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-quinuclidinone is consumed.

-

Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude imine.

-

Reduction: Dissolve the crude imine in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the solution while stirring.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Further purification can be achieved by column chromatography or crystallization of a salt form.[15]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

Objective: To determine the pKa value(s) of 3-Aminoquinuclidine.

Materials:

-

3-Aminoquinuclidine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of 3-Aminoquinuclidine and dissolve it in a known volume of deionized water.

-

If starting with the dihydrochloride salt, the titration will be performed with a standardized base (NaOH). If starting with the free base, an excess of standardized acid (HCl) is added to fully protonate the amines, followed by back-titration with NaOH.

-

Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Position the burette filled with the titrant (e.g., 0.1 M NaOH) over the beaker.

-

Data Collection: Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point(s), identified by sharp changes in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the curve to find the equivalence point(s) precisely.[16][17][18]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical compounds. Chiral HPLC can be used to determine enantiomeric purity.

Objective: To determine the chemical and/or enantiomeric purity of a 3-Aminoquinuclidine sample.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18 for reverse-phase or a chiral column for enantiomeric separation)

-

3-Aminoquinuclidine sample

-

HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water)

-

Additives for mobile phase (e.g., trifluoroacetic acid, triethylamine)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the 3-Aminoquinuclidine sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. Degas the mobile phase using sonication or vacuum filtration.

-

HPLC System Setup: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Set the flow rate, column temperature, and detector wavelength.

-

Injection and Analysis: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system.

-

Run the analysis for a sufficient time to allow all components to elute.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. For enantiomeric purity, the relative areas of the two enantiomer peaks are compared.[19]

Visualizations: Workflows and Relationships

Visual diagrams help clarify complex processes and relationships. The following are represented using the DOT language for Graphviz.

General Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of 3-Aminoquinuclidine.

Relationship between Free Base and Dihydrochloride Salt

Caption: Acid-base equilibrium of 3-Aminoquinuclidine.

Role as a 5-HT3 Receptor Antagonist Precursor

Caption: Role of 3-Aminoquinuclidine as a precursor for 5-HT3 antagonists.[4]

Workflow for pKa Determination

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 3-Aminoquinuclidine 98 6530-09-2 [sigmaaldrich.com]

- 7. 3-Aminoquinuclidine dihydrochloride | CAS#:6530-09-2 | Chemsrc [chemsrc.com]

- 8. 3-Aminoquinuclidine dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. (R)-(+)-3-Aminoquinuclidine dihydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4 [sigmaaldrich.com]

- 12. 3-Aminoquinuclidine dihydrochloride(6530-09-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scielo.br [scielo.br]

- 18. scribd.com [scribd.com]

- 19. 3-Aminoquinuclidine 98 6530-09-2 [sigmaaldrich.com]

Investigating the Role of the 5-HT3 Receptor with 3-AQC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxytryptamine-3 (5-HT3) receptor, a unique ligand-gated ion channel within the serotonin (B10506) receptor family, plays a crucial role in various physiological and pathological processes, including emesis, anxiety, and nociception. This technical guide provides a comprehensive overview of the investigation of the 5-HT3 receptor using 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (3-AQC), a potent and competitive antagonist. This document details the pharmacological properties of this compound, presents key quantitative data in comparison to other 5-HT3 antagonists, and provides detailed experimental protocols for the characterization of such compounds. Furthermore, this guide includes visualizations of the 5-HT3 receptor signaling pathway and relevant experimental workflows to facilitate a deeper understanding of the methodologies employed in this field of research.

Introduction to the 5-HT3 Receptor and this compound

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, distinguishing it from all other serotonin receptors, which are G-protein coupled.[1] Structurally, the 5-HT3 receptor is a pentameric assembly of subunits surrounding a central ion pore.[1] The binding of serotonin (5-hydroxytryptamine, 5-HT) to the receptor triggers the opening of this non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1][2] This influx leads to rapid neuronal depolarization and the initiation of an action potential.[3] 5-HT3 receptors are prominently expressed in the central and peripheral nervous systems, including on vagal afferent nerves and in brain regions associated with emesis and anxiety.[3][4]

This compound is a potent and competitive antagonist of the 5-HT3 receptor.[5] Its chemical name is 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile.[5] In experimental settings, this compound is primarily utilized in electrophysiology to selectively block 5-HT3 receptor-mediated currents, thereby enabling the study of the receptor's role in cellular excitability and synaptic transmission.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound in comparison to other well-characterized 5-HT3 receptor antagonists. It is important to note that direct comparisons between values obtained from different studies should be made with caution due to variations in experimental conditions.

Table 1: Functional Potency of 5-HT3 Receptor Antagonists

| Compound | pA2 Value | Assay System | Agonist |

| This compound | 10.2 | Guinea Pig Ileum | 2-methyl-5HT [5] |

| Ondansetron | ~7.16 | Guinea Pig Ileum | 5-HT |

| Ondansetron | 8.63 | Rat Vagus Nerve | 5-HT |

| Granisetron | 9.44 | Rat Vagus Nerve | 5-HT |

| Tropisetron | ~8 | Guinea Pig Ileum | 2-methyl-5HT |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Table 2: Binding Affinity of 5-HT3 Receptor Antagonists

| Compound | Parameter | Value (nM) | Receptor Source | Radioligand |

| This compound | Ki / IC50 | Not Quantitatively Reported | Rat Cortical Membranes | ³H-BRL 43694 [5] |

| Ondansetron | Ki | 0.47 ± 0.14 | 5-HT3A Receptors | [³H]granisetron |

| Granisetron | pKi | 9.15 | Rat Cortical Membranes | [³H]GR65630 |

| Palonosetron | Ki | 0.22 ± 0.07 | 5-HT3A Receptors | [³H]granisetron |

| Tropisetron | Ki | 5.3 | 5-HT3 Receptors | - |

Signaling Pathway and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, leading to membrane depolarization. In a neuron, this depolarization can be sufficient to trigger an action potential, which propagates the nerve impulse. Antagonists like this compound competitively bind to the serotonin binding site on the 5-HT3 receptor, thereby preventing channel activation and the subsequent downstream signaling cascade.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative molecular analysis predicts 5-hydroxytryptamine3 receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

3-Aminoquinuclidine: A Versatile Scaffold for Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoquinuclidine (B1202703), a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and chiral nature provide a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This has led to its incorporation into a diverse range of therapeutic agents, from potent antiemetics to novel treatments for neurological disorders. This technical guide provides a comprehensive overview of 3-aminoquinuclidine as a building block in pharmaceutical development, covering its synthesis, physicochemical properties, and applications in drug design, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

The physicochemical properties of 3-aminoquinuclidine and its common salt form, 3-aminoquinuclidine dihydrochloride (B599025), are crucial for its handling, formulation, and pharmacokinetic profile. The rigid bicyclic structure imparts a high melting point and water solubility, particularly in its salt form.

| Property | 3-Aminoquinuclidine | 3-Aminoquinuclidine Dihydrochloride | References |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 126.20 g/mol | 199.12 g/mol | [1] |

| Appearance | - | White to off-white solid | [2] |

| Melting Point | - | 321-323 °C (decomposes) | [3][4] |

| Boiling Point | - | 165.9 °C at 760 mmHg | [3] |

| Solubility | - | Soluble in water and methanol | [3] |

| pKa | - | - | |

| LogP | -0.1 | - | [1] |

| Optical Rotation [α]D²⁰ ((S)-enantiomer) | - | -23.7° (c=1, H₂O) | [5] |

Synthesis of Chiral 3-Aminoquinuclidine

The therapeutic efficacy of many pharmaceuticals derived from 3-aminoquinuclidine is highly dependent on its stereochemistry. Therefore, the enantioselective synthesis of (R)- and (S)-3-aminoquinuclidine is a critical step in the drug development process. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-aminoquinuclidine into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-3-Aminoquinuclidine Dihydrochloride [5]

-

Salt Formation: Racemic 3-aminoquinuclidine dihydrochloride is treated with a chiral acid, such as D-tartaric acid, in a suitable solvent (e.g., methanol).

-

Fractional Crystallization: The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution upon cooling.

-

Isolation of Enantiomer: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The chiral resolving agent is removed by treating the isolated salt with a base (e.g., sodium hydroxide) to liberate the free (S)-3-aminoquinuclidine.

-

Formation of Dihydrochloride Salt: The free amine is then treated with hydrochloric acid to yield the desired (S)-3-aminoquinuclidine dihydrochloride with high optical purity (>98%). The overall yield for this process is reported to be over 35%.[5]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer of 3-aminoquinuclidine, avoiding the loss of 50% of the material inherent in classical resolution. A common approach involves the diastereoselective reduction of an imine formed from 3-quinuclidinone and a chiral amine.

Experimental Protocol: Asymmetric Synthesis of (R)- and (S)-3-Aminoquinuclidine [6]

-

Imine Formation: 3-Quinuclidinone is reacted with a chiral phenethylamine (B48288), (S)- or (R)-1-phenethylamine, to form the corresponding chiral imine.

-

Diastereoselective Reduction: The key step involves the reduction of the imine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The chiral auxiliary (phenethylamine) directs the hydride attack to one face of the imine, leading to a preponderance of one diastereomer of the resulting secondary amine.

-

Removal of Chiral Auxiliary: The chiral phenethylamine auxiliary is removed by hydrogenolysis.

-

Isolation: The desired enantiomer of 3-aminoquinuclidine is then isolated.

Applications in Pharmaceutical Development

The rigid 3-aminoquinuclidine scaffold has been successfully incorporated into a variety of approved drugs and clinical candidates, primarily targeting receptors in the central and peripheral nervous system.

5-HT₃ Receptor Antagonists

Derivatives of 3-aminoquinuclidine are potent antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Palonosetron is a prominent example.

Signaling Pathway of 5-HT₃ Receptor Activation

Caption: 5-HT₃ receptor signaling cascade and the antagonistic action of Palonosetron.

Synthesis of Palonosetron

Palonosetron is synthesized from (S)-3-aminoquinuclidine. The synthesis involves an acylation reaction followed by reduction and cyclization steps, with a reported overall yield of 76%.[7][8]

Experimental Workflow: Synthesis of Palonosetron

Caption: Key stages in the synthesis of Palonosetron from (S)-3-aminoquinuclidine.

Biological Activity of 3-Aminoquinuclidine Derivatives as 5-HT₃ Receptor Antagonists

| Compound | Receptor Affinity (Ki, nM) | In vivo Activity (ED₅₀, µg/kg, i.v.) | Reference |

| Derivative 5 | 9.9 | 10.5-21.5 | [9][10] |

| 7d | 0.48 | - | [11] |

| 6f | - | 0.1 | [11] |

| Ondansetron (Reference) | 7.6 | 210 | [11] |

| Granisetron (Reference) | 2.1 | - | [11] |

Acetylcholinesterase Inhibitors

The quinuclidine (B89598) nucleus is also a key feature in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The nitrogen atom of the quinuclidine ring can interact with the peripheral anionic site of the enzyme.

Mechanism of Acetylcholinesterase Inhibition

References

- 1. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 3-Aminoquinuclidine dihydrochloride | CAS#:6530-09-2 | Chemsrc [chemsrc.com]

- 5. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a widely used pre-column derivatization reagent for the analysis of amino acids and other primary and secondary amines. AQC's popularity stems from its ability to form highly stable, fluorescent derivatives, enabling sensitive and reproducible quantification in complex biological matrices.[1][2] This guide delves into the core principles of AQC chemistry, offering detailed experimental protocols and quantitative data to aid researchers in developing and validating robust analytical methods.

Core Principles of AQC Reactivity

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is an amine-reactive compound that covalently attaches a fluorescent quinolyl group to amino acids.[3] The reaction proceeds via a nucleophilic attack of the amino group on the succinimidyl carbamate moiety of AQC, leading to the formation of a stable urea (B33335) linkage.[4] This derivatization enhances the detectability of amino acids, which often lack a native chromophore or fluorophore, by both UV and fluorescence detectors.[5][6]

The derivatization process involves a primary, rapid reaction between AQC and the amino acid.[7] Excess AQC is then hydrolyzed to 6-aminoquinoline (B144246) (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide.[8] A subsequent, slower reaction can occur between the AMQ byproduct and any remaining AQC to form a stable bis-aminoquinoline urea.[8] Fortunately, these byproducts typically do not interfere with the chromatographic separation and quantification of the derivatized amino acids.[8]

The reaction is highly efficient over a pH range of 8.2 to 10.0, with maximal yields achieved when AQC is present in a molar excess of approximately three-fold or greater.[4] The resulting AQC-amino acid derivatives are notably stable, allowing for batch processing and repeat analysis of samples for up to five days when stored at room temperature.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with AQC-based amino acid analysis, compiled from various studies. These values can serve as a benchmark for method development and validation.

| Parameter | Value | Detection Method | Source(s) |

| Excitation Wavelength | 250 nm | Fluorescence | [3][4][] |

| Emission Wavelength | 395 nm | Fluorescence | [3][4][] |

| UV Detection Wavelength | 254 nm / 260 nm | UV/Photometric | [8][11] |

| Linearity Range | 2.5 - 200 µM | Fluorescence | [4] |

| Detection Limits | 40 fmol (Phenylalanine) - 800 fmol (Cystine) | Fluorescence | [4] |

Table 1: Spectroscopic and Performance Characteristics of AQC Derivatization.

| Amino Acid | Accuracy (%) | Relative Standard Deviation (RSD) (%) |

| Various | 83 - 107 | < 6 |

Table 2: Accuracy and Precision of AQC-Based Amino Acid Analysis.[5]

Experimental Protocols

This section provides detailed methodologies for the derivatization of amino acids using AQC, based on the widely adopted Waters AccQ•Tag™ chemistry.[12]

Reagents and Materials:

-

AQC Derivatizing Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (e.g., 2 mg/mL in acetonitrile).[2][12]

-

Borate (B1201080) Buffer: 0.2 M, pH 8.8.[11]

-

Sample: Amino acid standards or hydrolyzed protein/peptide samples.

-

Internal Standard (Optional): Norvaline.[13]

-

Vortex mixer.

-

Heating block or water bath set to 55°C.[12]

Standard Derivatization Protocol:

-

Sample Preparation: In a microcentrifuge tube, combine 10 µL of the amino acid standard or sample with 70 µL of Borate Buffer.[12]

-

Reagent Addition: Add 20 µL of the AQC Derivatizing Reagent to the sample mixture.[12]

-

Mixing: Immediately vortex the mixture thoroughly to ensure complete reaction.[12]

-

Incubation: Heat the mixture at 55°C for 10 minutes. This step is crucial for ensuring the complete derivatization of all amino acids, particularly tyrosine.[12][14]

-

Cooling and Injection: After incubation, allow the sample to cool to room temperature. The derivatized sample is now ready for injection into the HPLC or UPLC system.[12]

Considerations for Acidic Samples:

For samples dissolved in acid (e.g., >0.1 N HCl), neutralization is critical to maintain the optimal pH for derivatization.[15] This can be achieved by substituting a portion of the borate buffer with an appropriate volume of sodium hydroxide (B78521) (NaOH) solution.[15] For instance, for a sample in xN HCl, you can mix 10 µL of xM NaOH with 60 µL of borate buffer before adding 10 µL of the sample.

Visualizing AQC Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformation and a typical experimental workflow for AQC-based amino acid analysis.

Caption: The reaction of AQC with an amino acid to form a stable, fluorescent derivative.

Caption: A typical experimental workflow for AQC-based amino acid derivatization.

Conclusion

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a robust and reliable reagent for the derivatization of amino acids for quantitative analysis. Its rapid reaction kinetics, the high stability of its derivatives, and the sensitivity it affords make it an invaluable tool for researchers in various scientific disciplines.[2][6][16] By understanding the fundamental principles of AQC reactivity and adhering to optimized experimental protocols, scientists can achieve accurate and reproducible results in their amino acid analyses. This guide provides the foundational knowledge and practical details necessary for the successful implementation of AQC-based methodologies in the laboratory.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lcms.cz [lcms.cz]

- 3. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. youtube.com [youtube.com]

- 8. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. support.waters.com [support.waters.com]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. waters.com [waters.com]

- 14. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 15. waters.com [waters.com]

- 16. 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamate | 148757-94-2 | FA36291 [biosynth.com]

Methodological & Application

Application Notes and Protocols for 3-Aminoquinuclidine Derivatization in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of 3-aminoquinuclidine (B1202703) into potent organocatalysts. It includes synthesis procedures for thiourea (B124793), urea (B33335), and squaramide derivatives, along with their applications in asymmetric organocatalysis, specifically in Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The information is intended to guide researchers in the development and application of novel catalysts for the synthesis of chiral molecules.

Introduction

3-Aminoquinuclidine is a versatile chiral scaffold for the development of bifunctional organocatalysts. Its rigid bicyclic structure provides a well-defined stereochemical environment, while the primary amine group serves as a convenient handle for derivatization. By introducing hydrogen-bond donor moieties such as thiourea, urea, or squaramide, it is possible to create catalysts that can activate both the nucleophile and the electrophile in a variety of asymmetric transformations. These catalysts operate through a dual activation mechanism, where the basic quinuclidine (B89598) nitrogen activates the nucleophile, and the hydrogen-bonding group activates the electrophile.

Derivatization Protocols

The following section details the synthesis of thiourea, urea, and squaramide derivatives of (-)-(S)-3-aminoquinuclidine.

Synthesis of (-)-(S)-N-(Quinuclidin-3-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes the synthesis of a bifunctional thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride (B599025).[1][2]

Materials:

-

(-)-(S)-3-Aminoquinuclidine dihydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

-

Preparation of the Free Base:

-

In a round-bottom flask, dissolve (-)-(S)-3-aminoquinuclidine dihydrochloride in a minimal amount of water.

-

Add a saturated aqueous solution of sodium hydroxide dropwise while stirring until the pH of the solution is strongly basic (pH > 12).

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (-)-(S)-3-aminoquinuclidine as an oil.

-

-

Thiourea Formation:

-

Dissolve the obtained free base in chloroform.

-

To this solution, add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in chloroform dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane (B109758)/methanol gradient) to afford the desired thiourea derivative as a white solid.

-

General Protocol for the Synthesis of 3-Aminoquinuclidine-Derived Ureas

While a specific protocol for a 3-aminoquinuclidine-derived urea organocatalyst is not extensively detailed in the provided search results, a general procedure can be adapted from the synthesis of similar urea-based organocatalysts. This involves the reaction of the 3-aminoquinuclidine free base with an appropriate isocyanate.

Materials:

-

(-)-(S)-3-Aminoquinuclidine free base (prepared as in the thiourea synthesis)

-

Aryl or alkyl isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

-

Dissolve the (-)-(S)-3-aminoquinuclidine free base in anhydrous DCM.

-

Add the selected isocyanate (1.0 equivalent) to the solution at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the urea derivative.

General Protocol for the Synthesis of 3-Aminoquinuclidine-Derived Squaramides

Similar to the urea derivatives, a specific protocol for a 3-aminoquinuclidine-derived squaramide is not explicitly available in the search results. However, a general synthetic route can be proposed based on established methods for squaramide synthesis. This typically involves a sequential reaction of a dialkyl squarate with two different amines.

Materials:

-

(-)-(S)-3-Aminoquinuclidine free base

-

Diethyl squarate or dimethyl squarate

-

A second amine (e.g., 3,5-bis(trifluoromethyl)aniline)

-

Anhydrous ethanol (B145695) or other suitable solvent

Procedure:

-

Mono-addition: Dissolve diethyl squarate in anhydrous ethanol. Add the (-)-(S)-3-aminoquinuclidine free base (1.0 equivalent) and stir the mixture at room temperature. This first addition is typically fast.

-

Di-addition: After the formation of the mono-adduct (which can be monitored by TLC or NMR), add the second amine (e.g., 3,5-bis(trifluoromethyl)aniline, 1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the formation of the final squaramide product.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired squaramide catalyst.

Applications in Asymmetric Organocatalysis

The synthesized 3-aminoquinuclidine derivatives can be employed as organocatalysts in various asymmetric reactions. Below are general protocols for their application in Michael additions, Friedel-Crafts alkylations, and a proposed protocol for aldol reactions.

Experimental Workflow for Catalyst Screening and Reaction Optimization

Caption: General workflow for the preparation and application of 3-aminoquinuclidine-derived organocatalysts.

Asymmetric Michael Addition

The 3-aminoquinuclidine-thiourea derivative has been shown to catalyze the Michael addition of various nucleophiles to nitroalkenes.[1][2]

General Protocol:

-

To a stirred solution of the nitroalkene (0.2 mmol) and the 3-aminoquinuclidine-thiourea catalyst (10 mol%, 0.02 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the Michael donor (e.g., diethyl malonate, 0.4 mmol).

-

Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Thiourea Catalyst):

| Michael Donor | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Diethyl malonate | trans-β-nitrostyrene | Toluene/THF/CH₂Cl₂ | RT | 72 | 17 (conversion) | 23 |

| Acetone | trans-β-nitrostyrene | Toluene | RT | 72 | Low | Low |

| Nitromethane | trans-chalcone | Toluene | RT | 72 | 15 | Not determined |

Data sourced from Rolava & Turks (2015).[1] The results indicate that while the catalyst is active, further optimization of reaction conditions is necessary to improve yields and enantioselectivities.

Asymmetric Friedel-Crafts Alkylation

The same thiourea catalyst has been applied to the Friedel-Crafts alkylation of indoles with nitroalkenes.[1]

General Protocol:

-

In a vial, dissolve the indole (B1671886) (0.3 mmol), the nitroalkene (0.1 mmol), and the 3-aminoquinuclidine-thiourea catalyst (10-20 mol%) in the chosen solvent (1.0 mL).

-

Stir the mixture at room temperature for the time indicated in the table below.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary (Thiourea Catalyst):

| Indole | Electrophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Indole | trans-β-nitrostyrene | Toluene | 10 | 144 | 46 | 15 |

| Indole | trans-β-nitrostyrene | CH₂Cl₂ | 20 | 120 | 69 | 20 |

| Indole | trans-β-nitrostyrene | THF | 20 | 120 | 58 | 15 |

Data sourced from Rolava & Turks (2015).[1]

Proposed Protocol for Asymmetric Aldol Reaction

While no specific protocol for a 3-aminoquinuclidine derivative in an aldol reaction was found, a general procedure can be proposed based on the application of similar bifunctional thiourea catalysts in this transformation. The reaction would likely involve an activated carbonyl compound, such as isatin (B1672199), as the electrophile.

Proposed General Protocol:

-

To a solution of the isatin derivative (0.1 mmol) and the 3-aminoquinuclidine-derived organocatalyst (10-20 mol%) in an anhydrous solvent (e.g., THF, toluene) at the desired temperature (e.g., 5 °C to room temperature), add the ketone (e.g., acetone, 1.0 mmol).

-

Stir the reaction mixture for 24-72 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the aldol product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Michael addition and a generic aldol reaction catalyzed by a 3-aminoquinuclidine-derived bifunctional catalyst.

Catalytic Cycle for Michael Addition

References

Application Notes and Protocols for 3-AQC in 5-HT3 Receptor Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile (3-AQC) is a potent and competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is distinct from other serotonin (B10506) receptors, which are predominantly G-protein coupled.[2] Upon activation by serotonin, the 5-HT3 receptor forms a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization and excitation.[3] These receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis, nausea, and anxiety.[4][5] Consequently, 5-HT3 receptor antagonists like this compound are valuable tools for both therapeutic development and physiological research.

These application notes provide a comprehensive guide for the in vitro use of this compound to inhibit 5-HT3 receptor function, including detailed experimental protocols and data presentation.

Data Presentation

The potency of this compound as a 5-HT3 receptor antagonist has been quantified using functional assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-established 5-HT3 receptor antagonists.

| Compound | Parameter | Value | Assay System | Agonist |

| This compound | pA2 | 10.2 | Guinea Pig Ileum | 2-methyl-5HT [2] |

| Ondansetron (B39145) | pA2 | ~7.16 | Guinea Pig Ileum | 5-HT[2] |

| Ondansetron | pA2 | 8.63 | Rat Vagus Nerve | 5-HT[2] |

| Granisetron | pA2 | 9.44 | Rat Vagus Nerve | 5-HT[2] |

| Tropisetron (B1223216) | pA2 | ~8 | Guinea Pig Ileum | 2-methyl-5HT[2] |

| Ondansetron | Ki (nM) | 0.47 ± 0.14 | 5-HT3A Receptors | [³H]granisetron[2] |

| Granisetron | pKi | 9.15 | Rat Cortical Membranes | [³H]GR65630[2] |

| Palonosetron | Ki (nM) | 0.22 ± 0.07 | 5-HT3A Receptors | [³H]granisetron[2] |

| Tropisetron | Ki (nM) | 5.3 | 5-HT3 Receptors | -[2] |

Note: The binding affinity (Ki/IC50) for this compound has been described as "markedly less potent" than tropisetron or ondansetron in a radioligand binding assay using rat cortical membranes and ³H-BRL 43694 as the radioligand, but specific quantitative data is not available in the reviewed literature.[2]

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling and Antagonist Inhibition

The binding of serotonin to the 5-HT3 receptor opens a cation-selective ion channel, leading to the influx of Na+, K+, and Ca2+ ions. This results in depolarization of the neuron and the propagation of an excitatory signal. This compound, as a competitive antagonist, binds to the same site as serotonin, thereby preventing channel opening and inhibiting the downstream signaling cascade.

General Workflow for Characterization of this compound

The in vitro characterization of this compound typically follows a hierarchical approach, starting with an assessment of its binding affinity, followed by functional assays to determine its potency and mechanism of action.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the binding affinity of this compound for the 5-HT3 receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

-

Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293 cells stably expressing the human 5-HT3A receptor).

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).[2]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter and cocktail.

Procedure:

-

In a 96-well microplate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of radioligand (e.g., [³H]granisetron) to all wells at a final concentration near its Kd.

-

Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[2]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Cell-Based Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.

-

96-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

5-HT3 receptor agonist (e.g., Serotonin or 2-methyl-5HT).

-

This compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the cells into the 96-well plates and culture overnight to allow for attachment.

-

Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.[2]

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a pre-determined concentration of the 5-HT3 agonist (typically the EC80) to stimulate the receptors.

-

Measure the change in fluorescence intensity over time.

Data Analysis:

-

Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through 5-HT3 receptors and the inhibitory effect of this compound.

Objective: To confirm the antagonistic activity and mechanism of this compound on 5-HT3 receptor-mediated currents.

Materials:

-

Cultured cells expressing 5-HT3 receptors or acute brain slices.

-

Extracellular (bath) solution (e.g., aCSF containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, gassed with 95% O2/5% CO2).

-

Intracellular (pipette) solution (e.g., containing in mM: 130 K-gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2-7.3 with KOH).

-

5-HT3 receptor agonist (e.g., Serotonin).

-

This compound.

-

Patch-clamp setup (microscope, micromanipulators, amplifier, data acquisition system).

-

Borosilicate glass pipettes (3-6 MΩ resistance).

Procedure:

-

Prepare the cells or brain slices and place them in the recording chamber, continuously perfusing with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a membrane potential of -60 mV.[1]

-

Apply the 5-HT3 agonist using a fast application system to evoke an inward current.

-

After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.

-

Ensure adequate washout between applications to allow for receptor recovery.

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of different concentrations of this compound.

-

Plot the percentage of inhibition of the current against the logarithm of the this compound concentration to determine the IC50.

-

To determine if the antagonism is competitive, generate agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift of the dose-response curve without a change in the maximum response is indicative of competitive antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of AQC-Derivatized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of amino acids using pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by High-Performance Liquid Chromatography (HPLC). This method is renowned for the stability of the AQC-amino acid derivatives, making it a robust choice for various applications, including biopharmaceutical development, clinical diagnostics, and nutritional analysis.[1][2]

Introduction

Amino acid analysis is a critical tool in life sciences and pharmaceutical development. Pre-column derivatization with AQC offers significant advantages, including the formation of highly stable fluorescent derivatives with both primary and secondary amino acids in a single step.[3][4] This allows for sensitive detection using fluorescence or UV detectors and is amenable to automation.[5][6] The stability of the derivatives is a key benefit for methods requiring longer analysis times or sample storage before analysis.[1][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the AQC-HPLC method, providing a basis for method validation and comparison. Data has been compiled from various validation studies.[1]

Table 1: Performance Characteristics of the AQC-HPLC Method [1]

| Validation Parameter | Reported Performance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998[7][8] |

| Limit of Detection (LOD) | 0.016 - 0.367 µM[9] |

| Limit of Quantification (LOQ) | 0.044 - 1.073 µM[9] |

| Accuracy (Recovery) | 86 - 106% (derivatization), 88.3 - 118.2% (method)[9] |

| Precision (Relative Standard Deviation, RSD) | 0.2 - 3.5%[9] |

Note: Performance characteristics can vary depending on the specific amino acid, HPLC system, and experimental conditions.[1]

Experimental Protocols

Sample Preparation

The initial step involves the hydrolysis of proteins or peptides to release individual amino acids. Acidic hydrolysis is a common method.[6] For free amino acid analysis in matrices like plasma or cell culture media, protein precipitation is often necessary.[10]

Protocol for Protein Precipitation from Plasma:

-

Add 400 µL of acetonitrile (B52724) to 100 µL of plasma.[10]

-

Vortex the mixture thoroughly.

-

Centrifuge at 10,000 x g for 10 minutes.[10]

-